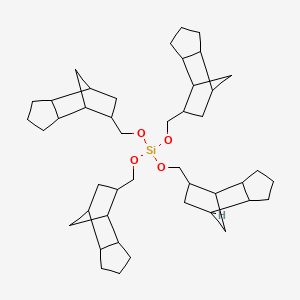
Tetrakis((octahydro-4,7-methano-1H-inden-5-yl)methyl) silicate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis((octahydro-4,7-methano-1H-inden-5-yl)methyl) silicate is a complex organosilicon compound It is characterized by its unique structure, which includes four octahydro-4,7-methano-1H-inden-5-yl)methyl groups attached to a central silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis((octahydro-4,7-methano-1H-inden-5-yl)methyl) silicate typically involves the reaction of octahydro-4,7-methano-1H-inden-5-yl)methyl chloride with a silicon-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions may occur under specific conditions, often involving reducing agents like lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions where one or more of the octahydro-4,7-methano-1H-inden-5-yl)methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicate esters, while reduction could produce silane derivatives.
Aplicaciones Científicas De Investigación
Tetrakis((octahydro-4,7-methano-1H-inden-5-yl)methyl) silicate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mecanismo De Acción
The mechanism of action of Tetrakis((octahydro-4,7-methano-1H-inden-5-yl)methyl) silicate involves its interaction with various molecular targets. The silicon atom can form bonds with different functional groups, facilitating various chemical reactions. The pathways involved depend on the specific application and the conditions under which the compound is used.
Comparación Con Compuestos Similares
- Tetrakis((octahydro-4,7-methano-1H-inden-5-yl)methyl) silicate
- Octahydro-4,7-methano-1H-inden-5-yl)methyl 2-ethylhexanoate
- 4,7-Methano-1H-indene, octahydro-
Comparison: this compound is unique due to its four octahydro-4,7-methano-1H-inden-5-yl)methyl groups attached to a central silicon atom This structure imparts specific chemical properties that differentiate it from similar compounds
Propiedades
Número CAS |
94109-35-0 |
|---|---|
Fórmula molecular |
C44H68O4Si |
Peso molecular |
689.1 g/mol |
Nombre IUPAC |
tetrakis(8-tricyclo[5.2.1.02,6]decanylmethyl) silicate |
InChI |
InChI=1S/C44H68O4Si/c1-5-33-25-13-29(41(17-25)37(33)9-1)21-45-49(46-22-30-14-26-18-42(30)38-10-2-6-34(26)38,47-23-31-15-27-19-43(31)39-11-3-7-35(27)39)48-24-32-16-28-20-44(32)40-12-4-8-36(28)40/h25-44H,1-24H2 |
Clave InChI |
BOAGMIXXWHDYOF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(C1)C3CC2CC3CO[Si](OCC4CC5CC4C6C5CCC6)(OCC7CC8CC7C9C8CCC9)OCC1CC2CC1C1C2CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



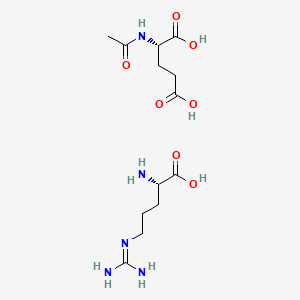

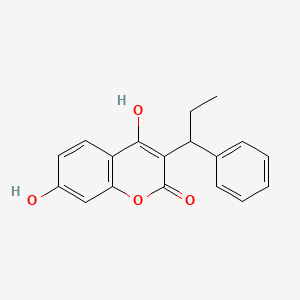
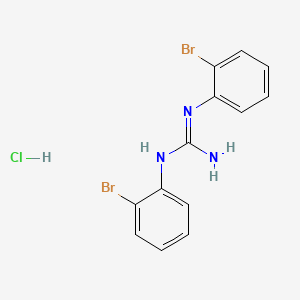
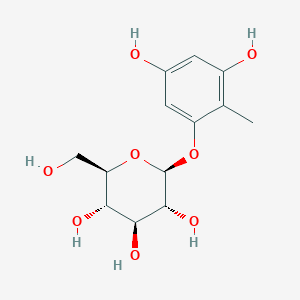
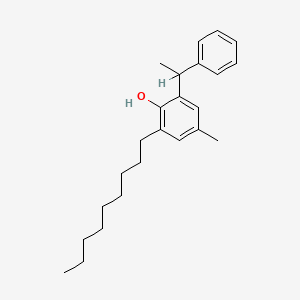
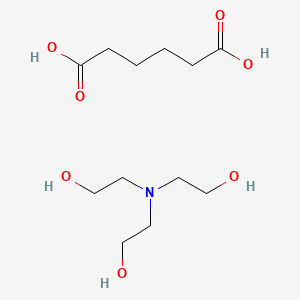
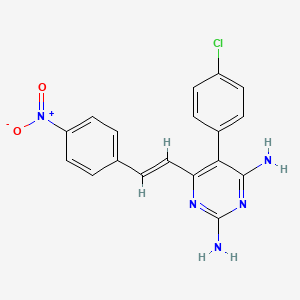
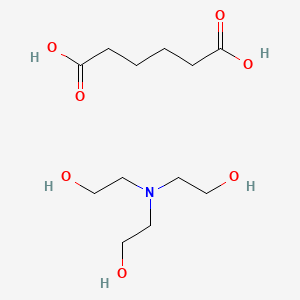
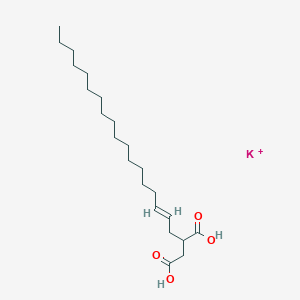

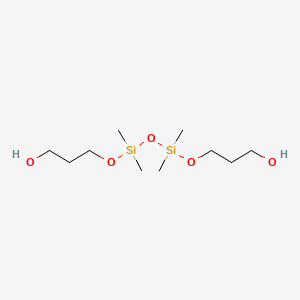
![1,4-Dihydroxy-2-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone](/img/structure/B12668216.png)
